molecular formula C18H14O2 B13693000 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde

10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde

Cat. No.: B13693000
M. Wt: 262.3 g/mol
InChI Key: ZDGUCOSTWQXSPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde typically involves the reaction of N-[(9-chloro(bromo)-2,3-dihydro-1H-xanthene(chromen)-4-yl)-methylene]-N-methylmethanaminium perchlorates with CH-acids . The presence of two electrophilic reaction sites allows for selective modification of the structure to form the desired compound. The hydrolysis of perchlorates to the corresponding aldehydes is performed in an acidic medium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its xanthene core can interact with cellular components, affecting processes such as cell signaling and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

10,11-dihydro-9H-benzo[a]xanthene-8-carbaldehyde

InChI

InChI=1S/C18H14O2/c19-11-14-6-3-5-13-10-16-15-7-2-1-4-12(15)8-9-17(16)20-18(13)14/h1-2,4,7-11H,3,5-6H2

InChI Key

ZDGUCOSTWQXSPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=CC4=CC=CC=C43)OC2=C(C1)C=O

Origin of Product

United States

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